Cas no 15291-77-7 (Ginkgolide B)

Ginkgolide B 化学的及び物理的性質

名前と識別子

-

- ginkgolide B from ginkgo leaves

- 7-DEOXYGINKGOLIDE C

- BN 52021

- GINKGOLIDE B

- (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR)-3-(1,1-Dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-9H-1,7a-(epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]

- cyclopenta[1,2-d]furan-5,9,12(4H)-trione

- ginkgolide b from ginkgo biloba leaves

- GinkgolideA,1-hydroxy-, (1β)-

- BN-52021

- Ginkgolide B (BN 52021)

- GINKGOLIDE B(AS)

- GINKGOLIDE B(P) (AHP Verified) PrintBack

- Ginkgolide B

- 3-tert-butyl hexahydro-4,-7b-11 hydroxy-8-methyl

- Ginkgolide?B

- Ginkgolide-B

- GinkgolideA, 1-hydroxy-, (1b)- (8CI)

- 5H-Dicyclopenta[b,c]furan-3,5a(6H)-diacetic acid, 6-tert-butyl-3a-carboxyhexahydro-a5a,1,2,3,5,8-hexahydroxy-a3-methyl-, tri-g-lactone (8CI)

- 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, [1R-(1a,3b,3aS*,4b,6aa,7aa,7ba,8a,10aa,11b,11aR*)]-

- BN 52051

- BN52021

- s1343

- BN0224

- (1R,3R,6R,8S,10R,12S,13S,16S,17R)-8-Tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacy

- Ginkolide B

- Gingko lactone

- ginkgolide B;

- Ginklide B

- Gink;lide B

- 1-Hydroxy-(1beta)-Ginkgolide A

- BCP25992

- NSC110257

- PDSP1_000734

- PDSP2_000724

- tert-butyl-trihydroxy-methyl-[?]trione

- 3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylicacid

- L000993

- Ginkgolide B

-

- MDL: MFCD05662347

- インチ: 1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17?,18?,19-,20?/m1/s1

- InChIKey: SQOJOAFXDQDRGF-MAGGBRLHSA-N

- ほほえんだ: O[C@H]1[C@]2([H])OC([C@@H](C)[C@]2(O)C23C(=O)O[C@@]4([H])C12C1([C@H](C(O[C@@]1([H])O3)=O)O)[C@@H](C4)C(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 424.136947g/mol

- ひょうめんでんか: 0

- XLogP3: -0.4

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 回転可能化学結合数: 1

- どういたいしつりょう: 424.136947g/mol

- 単一同位体質量: 424.136947g/mol

- 水素結合トポロジー分子極性表面積: 149Ų

- 重原子数: 30

- 複雑さ: 925

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 11

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 424.4

- ひょうめんでんか: 0

- 互変異性体の数: 6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.6400

- ゆうかいてん: 280°C

- ふってん: 762.4℃/760mmHg

- PSA: 148.82000

- LogP: -1.36950

- マーカー: 4426

- ようかいせい: 未確定

- 最大波長(λmax): 219(EtOH)(lit.)

Ginkgolide B セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- RTECS番号:KC9949000

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ginkgolide B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN99640-20mg |

Ginkgolide B |

15291-77-7 | >=98% | 20mg |

$40 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0647-100mg |

Ginkgolide B |

15291-77-7 | 98% | 100mg |

$85 | 2023-09-20 | |

| MedChemExpress | HY-N0784-25mg |

Ginkgolide B |

15291-77-7 | 99.96% | 25mg |

¥700 | 2024-05-25 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019544-20mg |

Ginkgolide B |

15291-77-7 | 20mg |

¥180 | 2024-05-25 | ||

| TRC | G387430-500mg |

Ginkgolide B |

15291-77-7 | 500mg |

$563.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2751-100 mg |

Ginkgolide B |

15291-77-7 | 99.77% | 100MG |

¥1921.00 | 2022-04-26 | |

| TRC | G387430-50mg |

Ginkgolide B |

15291-77-7 | 50mg |

$ 167.00 | 2023-09-07 | ||

| ChemScence | CS-3724-50mg |

Ginkgolide B |

15291-77-7 | ≥98.0% | 50mg |

$146.0 | 2022-04-27 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0647-1000mg |

Ginkgolide B |

15291-77-7 | 98% | 1000mg |

$296 | 2023-09-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0647-20mg |

Ginkgolide B |

15291-77-7 | 98% | 20mg |

$40 | 2023-09-20 |

Ginkgolide B 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpene lactones

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene lactones Diterpene lactones

- Diterpenoids

- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances

Ginkgolide Bに関する追加情報

Introduction to Ginkgolide B (CAS No. 15291-77-7) and Its Recent Research Applications

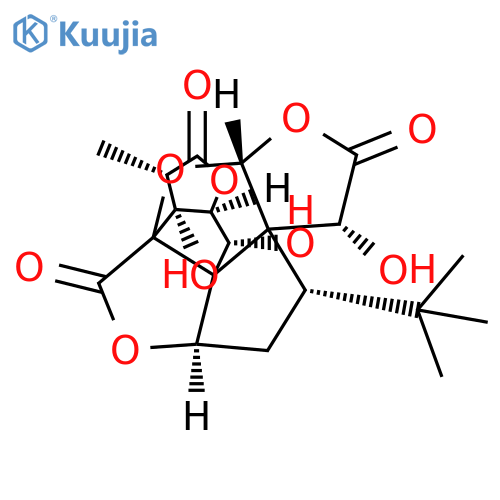

Ginkgolide B, a naturally occurring lactone derivative isolated from the leaves of the Ginkgo biloba tree, has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. With a chemical structure characterized by a unique terpene lactone core, Ginkgolide B (CAS No. 15291-77-7) has been extensively studied for its potential therapeutic applications, particularly in neuroprotection, anti-inflammatory, and cardiovascular health. This compound belongs to the ginkgolides family, which are collectively known for their pharmacological properties and have been utilized in traditional medicine for centuries.

The chemical formula of Ginkgolide B is C₂₁H₂₈O₈, and its molecular weight is approximately 376.47 g/mol. Structurally, it consists of a bicyclic sesquiterpene lactone with a furan ring and multiple hydroxyl groups, which contribute to its high solubility in organic solvents and its ability to interact with various biological targets. The unique stereochemistry of Ginkgolide B makes it a promising candidate for drug development, as it exhibits selective binding affinity to certain enzymes and receptors.

Recent advancements in pharmacological research have highlighted the multifaceted roles of Ginkgolide B in modulating inflammatory pathways. Studies have demonstrated that Ginkgolide B can inhibit the activity of platelet-activating factor (PAF), a potent mediator of inflammation and thrombosis. By binding to the PAF receptor (PAFR), Ginkgolide B effectively reduces inflammatory responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis, asthma, and sepsis. The anti-inflammatory effects of Ginkgolide B have been further validated through preclinical studies, where it has shown significant reduction in pro-inflammatory cytokine production and leukocyte migration.

In addition to its anti-inflammatory properties, Ginkgolide B has been investigated for its neuroprotective effects. Emerging research suggests that Ginkgolide B can mitigate neurodegenerative diseases by inhibiting oxidative stress and excitotoxicity. In animal models of Alzheimer's disease and Parkinson's disease, administration of Ginkgolide B has been associated with improved cognitive function and reduced neuroinflammation. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for neurological disorders. Furthermore, studies have indicated that Ginkgolide B may exert neuroprotective effects by modulating cholinergic systems and enhancing synaptic plasticity.

The cardiovascular benefits of Ginkgolide B have also been extensively explored. Research has shown that Ginkgolide B can improve endothelial function by enhancing nitric oxide (NO) production and reducing endothelial dysfunction caused by hyperlipidemia or diabetes. Additionally, Ginkgolide B has been found to inhibit platelet aggregation and reduce thrombus formation, thereby lowering the risk of cardiovascular events such as myocardial infarction and stroke. These findings make Ginkgolide B a promising candidate for the development of novel cardiovascular therapeutics.

Recent clinical trials have begun to evaluate the efficacy of Ginkgolide B in human populations. While preliminary results are promising, further studies are needed to fully elucidate its mechanisms of action and long-term safety profile. The compound's complex structure presents challenges in drug formulation and delivery, but ongoing research efforts are focused on optimizing these aspects to enhance therapeutic efficacy.

The future prospects of Ginkgolide B in pharmaceutical applications are vast. Researchers are exploring synthetic modifications to improve its bioavailability and target specificity while maintaining its pharmacological potency. Additionally, computational modeling techniques are being employed to identify novel derivatives with enhanced therapeutic properties. As our understanding of the biological pathways regulated by Ginkgolide B continues to grow, so too will its potential applications in treating a wide range of diseases.

In conclusion, Ginkgolide B (CAS No. 15291-77-7) represents a significant advancement in natural product-based drug discovery. Its diverse biological activities, coupled with recent research findings, underscore its potential as a therapeutic agent in neurology, cardiology, and immunology. As further studies uncover new insights into its mechanisms of action, the clinical applications of Ginkgolide B are expected to expand significantly.

15291-77-7 (Ginkgolide B) 関連製品

- 77-24-7(Diethyl ethyl(3-methylbutyl)malonate)

- 15291-76-6(Ginkgolide C)

- 77-93-0(Triethyl citrate)

- 76-50-6(Bornyl isovalerate)

- 77-89-4(Triethyl O-Acetylcitrate)

- 15291-75-5(Ginkgolide A)

- 107438-79-9(Ginkgolide J)

- 15291-78-8(9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)hexahydro-2,4,11-trihydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aS)-)

- 33570-04-6(Bilobalide)

- 1013-69-0(Noreugenin)